molecular formula C17H20N2O3 B5746302 3,5-dimethyl-4-{[3-(1-pyrrolidinylcarbonyl)phenoxy]methyl}isoxazole

3,5-dimethyl-4-{[3-(1-pyrrolidinylcarbonyl)phenoxy]methyl}isoxazole

Cat. No.: B5746302
M. Wt: 300.35 g/mol
InChI Key: CKQPVXNPEGPONV-UHFFFAOYSA-N
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Description

The compound “3,5-dimethyl-4-{[3-(1-pyrrolidinylcarbonyl)phenoxy]methyl}isoxazole” is a complex organic molecule that contains an isoxazole ring, which is a five-membered heterocyclic compound with two adjacent nitrogen atoms . It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Molecular Structure Analysis

The isoxazole ring in the compound is aromatic and has a planar structure. The pyrrolidine ring is a saturated cyclic amine, which means it is flexible and can adopt various conformations .


Chemical Reactions Analysis

Isoxazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and ring-opening reactions . The pyrrolidine ring can act as a nucleophile in reactions due to the presence of a lone pair of electrons on the nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors such as the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic rings could influence properties like solubility, melting point, and boiling point .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Biochemical Analysis

Biochemical Properties

3,5-dimethyl-4-{[3-(1-pyrrolidinylcarbonyl)phenoxy]methyl}isoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The compound acts as a modulator of these enzymes, either inhibiting or enhancing their activity depending on the specific isoform involved. Additionally, this compound has been shown to bind to certain receptor proteins, altering their conformation and subsequent signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, the compound has been observed to induce apoptosis by activating the p53 signaling pathway and upregulating pro-apoptotic genes such as Bax and p21. Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, the compound inhibits the activity of histone deacetylases (HDACs), leading to an increase in histone acetylation and changes in gene expression. Additionally, it can act as an allosteric modulator of certain receptors, enhancing or inhibiting their signaling pathways. These molecular interactions result in a cascade of cellular events that ultimately influence cell function and behavior .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound is relatively stable under physiological conditions, with a half-life of several hours. It undergoes gradual degradation, leading to the formation of metabolites that may have different biological activities. Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism, indicating its potential for prolonged biological effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts its biological effects primarily through modulation of enzyme activity and gene expression. At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of reactive metabolites. Threshold effects have been observed, where a certain dosage level is required to achieve significant biological activity without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and HDACs, influencing their activity and the overall metabolic flux. The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity. These metabolites can further interact with other biomolecules, contributing to the compound’s overall biological effects. Additionally, the compound affects metabolite levels, such as ATP and ROS, indicating its impact on cellular energy metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules. Targeting signals and post-translational modifications, such as phosphorylation, can direct the compound to specific subcellular compartments or organelles. This localization is essential for its interaction with target enzymes and receptors, ultimately influencing its biological effects .

Properties

IUPAC Name

[3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-12-16(13(2)22-18-12)11-21-15-7-5-6-14(10-15)17(20)19-8-3-4-9-19/h5-7,10H,3-4,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQPVXNPEGPONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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